molecular formula C9H12FNO B8086877 (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol

Cat. No.: B8086877
M. Wt: 169.20 g/mol
InChI Key: GCXZDTJUOWYBTG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring makes it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method involves the asymmetric reduction of a precursor ketone using chiral catalysts. For instance, the reduction of 4-fluoroacetophenone with a chiral amine catalyst can yield (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol with high enantiomeric excess.

    Enzymatic Methods: Enzymes such as transaminases can be employed to convert prochiral ketones to the desired chiral amine. This method is advantageous due to its high specificity and mild reaction conditions.

    Industrial Production: Large-scale production often utilizes catalytic hydrogenation of nitro compounds or nitriles, followed by purification steps to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic fluorine can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-Amino-2-(4-fluoro-phenyl)-propanone.

    Reduction: 3-Amino-2-(4-fluoro-phenyl)-propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol: The enantiomer of the compound, which may have different biological activities due to its chiral nature.

    3-Amino-2-(4-chloro-phenyl)-propan-1-ol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    3-Amino-2-(4-methyl-phenyl)-propan-1-ol: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

Uniqueness

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with biological targets. Fluorine’s high electronegativity and small size allow for strong interactions without significantly altering the molecule’s overall size and shape.

Properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXZDTJUOWYBTG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.